molecular formula C16H23N3O5 B2949880 Tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate CAS No. 2380194-08-9

Tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate

Cat. No.: B2949880
CAS No.: 2380194-08-9
M. Wt: 337.376
InChI Key: VQYUQLPWPDNXMS-UHFFFAOYSA-N
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Description

Tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its complex structure, which includes a tert-butyl group, a nitroaniline moiety, and a propanoate ester.

Preparation Methods

The synthesis of tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Nitration: Introduction of a nitro group to an aniline derivative.

    Amidation: Formation of an amide bond between the nitroaniline and a propanoic acid derivative.

    Esterification: Conversion of the carboxylic acid group to a tert-butyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening.

Chemical Reactions Analysis

Tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other functional groups are replaced by nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various acids and bases. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate can be compared with other similar compounds, such as:

    Tert-butyl 3-[(4-chlorobenzyl)amino]propanoate: Similar in structure but contains a chlorobenzyl group instead of a nitroaniline moiety.

    Tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate: Contains an aminoethoxy group, highlighting the diversity in functional groups that can be incorporated into the propanoate scaffold.

The uniqueness of this compound lies in its combination of a nitroaniline moiety with a propanoate ester, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-16(2,3)24-15(21)9-11-18-14(20)8-10-17-12-6-4-5-7-13(12)19(22)23/h4-7,17H,8-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYUQLPWPDNXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC(=O)CCNC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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